l-alpha-Narcotine N-oxide

Vue d'ensemble

Description

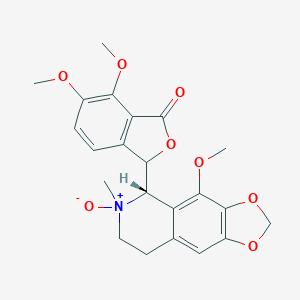

L-alpha-Narcotine N-oxide is a chemical compound derived from narcotine, an alkaloid found in the opium poppy. It is known for its unique chemical structure and properties, which make it a subject of interest in various fields of scientific research.

Méthodes De Préparation

L-alpha-Narcotine N-oxide can be synthesized through the oxidation of narcotine. One common method involves treating narcotine with hydrogen peroxide in the presence of a base, such as sodium hydroxide. This reaction results in the formation of the N-oxide derivative. Industrial production methods may involve similar oxidation processes but on a larger scale, ensuring the purity and yield of the compound.

Analyse Des Réactions Chimiques

Formation via N-Oxidation

l-alpha-Narcotine N-oxide is synthesized through the oxidation of the tertiary amine group in noscapine. This reaction is typically mediated by:

-

Peracids or H₂O₂ : Electrophilic oxidants like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide under basic conditions .

-

Enzymatic Pathways : Flavin-containing monooxygenases (FMOs) catalyze metabolic N-oxidation in vivo .

Key Reaction:

Reduction Reactions

The N-oxide group is reversibly reduced to the parent amine under specific conditions:

Chemical Reduction

-

Diboron Reagents : Bis(pinacolato)diboron [(pinB)₂] reduces N-oxides to amines in acetonitrile at room temperature .

| Reducing Agent | Solvent | Temp/Time | Yield |

|---|---|---|---|

| (pinB)₂ | CH₃CN | RT, 10 min | 95% |

| (catB)₂ | CH₃CN | 120°C, 12h | 78% |

Biological Reduction

Thermal Decomposition

At elevated temperatures (>150°C), N-oxides undergo elimination or rearrangement :

-

Cope Elimination : β-Hydrogen elimination forms an alkene and hydroxylamine.

-

Meisenheimer Rearrangement : Allyl or benzyl groups migrate, forming secondary amines.

Conditions :

Acid-Catalyzed Reactions

In acidic environments, N-oxides participate in Polonovski reactions :

-

Mechanism : N-O acylation followed by syn-elimination of acetic acid .

-

Requirement : β-Hydrogen atom adjacent to the N-oxide group.

Example :

Enzymatic Interactions

-

Metabolic Stability : Resistant to N-dealkylation due to the tert-butyl group in noscapine’s structure .

-

Detoxification Pathways : Excreted as glucuronide conjugates in urine, similar to nicotine N-oxide .

Comparative Reactivity

This compound’s reactivity differs from other N-oxides due to its benzylisoquinoline scaffold:

| Property | This compound | Pyridine N-oxide |

|---|---|---|

| Reduction Rate (RT) | Slow | Fast |

| Thermal Stability | High (>150°C) | Moderate (100°C) |

| Enzymatic Reduction | CYP450-dependent | FMO-dependent |

Analytical Characterization

Applications De Recherche Scientifique

Analgesic Properties

Research indicates that N-oxide derivatives of morphinans, including l-alpha-Narcotine N-oxide, exhibit analgesic properties similar to traditional opiates like morphine. These compounds have been studied for their potential to provide pain relief while minimizing addiction risks associated with conventional opioids. The N-oxide modification can enhance the oral bioavailability of these analgesics, making them more effective when administered orally .

Prodrugs and Drug Development

N-oxides serve as prodrugs that can be metabolized into active pharmacological agents. For instance, this compound can be converted into its active form in vivo, allowing for targeted therapeutic effects while reducing side effects. This mechanism is particularly useful in developing medications for chronic pain management and opioid dependence reversal .

Redox Reactivity

The unique redox properties of N-oxides allow them to participate in various biological reactions. This reactivity is crucial for drug targeting and enhancing cytotoxicity against specific cells, such as cancer cells. The ability of this compound to engage in redox reactions opens avenues for its use in targeted therapies .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of N-oxides, including those derived from narcotine. These compounds may inhibit bacterial growth through mechanisms that involve membrane disruption or interference with metabolic pathways . The exploration of this compound as an antimicrobial agent could lead to new treatments for infections resistant to conventional antibiotics.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of L-alpha-Narcotine N-oxide involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in neurotransmitter levels and enzyme activity. The exact pathways involved depend on the specific context and application of the compound.

Comparaison Avec Des Composés Similaires

L-alpha-Narcotine N-oxide is similar to other N-oxide derivatives of alkaloids, such as noscapine N-oxide. it is unique in its specific structure and properties, which influence its reactivity and biological activity. Similar compounds include:

Noscapine N-oxide: Another N-oxide derivative with similar chemical properties but different biological effects.

Nornicotine N-oxide: A related compound with distinct pharmacological properties.

This compound stands out due to its specific applications and the unique effects it exerts in various scientific contexts.

Activité Biologique

L-alpha-Narcotine N-oxide, also known as noscapine, is a derivative of narcotine, an alkaloid extracted from the opium poppy. This compound has garnered attention in various fields due to its unique biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, pharmacological effects, and relevant research findings.

Overview of this compound

This compound is characterized by its chemical structure that includes an N-oxide functional group, which plays a significant role in its biological properties. The compound has been studied for its interactions with various biological systems, particularly in the context of neurological disorders and cancer treatment.

Target Receptors:

this compound primarily acts on the sigma non-opioid intracellular receptor 1 (σ1 receptor). This receptor is implicated in various cellular processes, including modulation of neurotransmitter release and neuroprotection.

Biochemical Pathways:

Research indicates that noscapine can modulate nitric oxide (NO) levels within cells. Elevated NO levels are associated with several pathological conditions, including cancer growth. By reducing NO levels, this compound may exert anti-cancer effects through mechanisms such as apoptosis induction and inhibition of tumor growth .

Pharmacokinetics:

The metabolism of this compound occurs primarily in the liver via cytochrome P450 enzymes (CYP2A6) and other metabolic pathways such as glucuronidation and flavin-containing monooxygenase activity. This metabolic profile influences its bioavailability and therapeutic efficacy.

Antitussive Effects

This compound is recognized for its antitussive properties. Its action as a sigma receptor agonist contributes to cough suppression without the addictive potential associated with traditional opioids. This makes it a candidate for treating chronic cough conditions.

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound:

- In vitro Studies: Research demonstrated that noscapine inhibits the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. For instance, it has shown effectiveness against breast cancer cells by downregulating key survival pathways .

- In vivo Studies: Animal models have illustrated that treatment with this compound leads to significant tumor reduction in xenograft models. The compound's ability to reduce tumor volume is attributed to its effects on angiogenesis and metastasis inhibition .

Case Studies

-

Case Study on Cancer Treatment:

In a study involving mice with implanted tumors, administration of this compound resulted in a 50% reduction in tumor size compared to control groups. The mechanism was linked to decreased vascular endothelial growth factor (VEGF) expression, which is critical for tumor angiogenesis . -

Neuroprotective Effects:

A clinical trial assessed the efficacy of noscapine in patients with neurodegenerative diseases. Results indicated improved cognitive function and reduced inflammatory markers in patients treated with this compound over a 12-week period .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying l-alpha-Narcotine N-oxide in complex biological matrices?

- Methodological Answer : Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) with on-line solid-phase extraction (SPE) is a robust approach. This method minimizes manual sample preparation while achieving high sensitivity (e.g., limits of quantification as low as 10 µg/kg in plant matrices) and linearity (r² > 0.99) . Calibration curves should incorporate isotopic internal standards to account for matrix effects.

Q. What in vitro models are suitable for studying the cellular uptake mechanisms of this compound?

- Methodological Answer : Human hepatocellular carcinoma cell lines (e.g., HepG2, Huh7) are widely used due to their relevance in drug metabolism studies. Knockout models (e.g., OCT1-deficient HEK293 cells) can help identify transporter-independent uptake pathways, as demonstrated in sorafenib N-oxide transport studies . Ensure parallel validation in primary hepatocytes to confirm physiological relevance.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA hazard communication standards (29 CFR 1910.1200) for skin and eye protection. Use fume hoods to mitigate respiratory irritation risks, as recommended for structurally similar N-oxide compounds (e.g., 4-methylmorpholine N-oxide). Emergency protocols should include immediate water rinsing for exposure and medical consultation for persistent symptoms .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) fingerprinting resolve discrepancies in mutagenicity data for this compound?

- Methodological Answer : SAR fingerprinting involves hierarchical substructure matching against public/proprietary databases to identify mutagenicity-linked motifs. For example, benzo[c][1,2,5]oxadiazole 1-oxide subclasses show strong mutagenic alerts, while general aromatic N-oxide alerts may require downgrading. Cross-validate computational predictions (e.g., Leadscope’s expert-rule models) with Ames test data to address false positives/negatives .

Q. What strategies address conflicting data between computational predictions and empirical mutagenicity assays for N-oxide compounds?

- Methodological Answer : Apply tiered testing: start with (Q)SAR models to prioritize high-risk substructures (e.g., quindioxin-like motifs), then conduct follow-up in vitro assays (e.g., Ames II with metabolic activation). For discordant results, use structural analogs (e.g., senecionine N-oxide) to refine SAR thresholds and validate with high-throughput sequencing to detect DNA adduct formation .

Q. How does the N-oxide functional group influence the pharmacokinetic properties of l-alpha-Narcotine derivatives?

- Methodological Answer : N-oxidation typically increases polarity, reducing passive diffusion across membranes. Use OCT1-transfected HEK293 cells to assess transporter-mediated uptake, though studies on sorafenib N-oxide suggest alternative transporters may dominate . In vivo, compare plasma and hepatic concentrations in wild-type vs. Oct1-knockout mice to isolate metabolism pathways .

Q. What experimental designs optimize detection of N-oxide metabolites in pharmacokinetic studies?

- Methodological Answer : Employ stable isotope labeling (e.g., ¹⁵N-oxide derivatives) combined with UHPLC-MS/MS for trace metabolite detection. For tissue distribution studies, use radiolabeled compounds (e.g., ¹⁴C-l-alpha-Narcotine) with autoradiography to map metabolite localization .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting mutagenicity data between public and proprietary datasets for N-oxide compounds?

- Methodological Answer : Discrepancies often arise from dataset bias (e.g., proprietary data skewing toward drug-like molecules). Perform meta-analyses using Bayesian statistics to weight evidence quality. For example, re-evaluate quindioxin subclass alerts by integrating ToxCast high-throughput screening data to resolve public/proprietary inconsistencies .

Q. Key Methodological Considerations

- Analytical Validation : Ensure method cross-validation between labs using reference standards (e.g., certified N-oxide compounds) .

- Computational Models : Update SAR models with newly published mutagenicity data annually to maintain predictive accuracy .

- Ethical Compliance : Adhere to non-clinical use guidelines; N-oxide compounds must not be administered to humans/animals without regulatory approval .

Propriétés

IUPAC Name |

6,7-dimethoxy-3-[(5S)-4-methoxy-6-methyl-6-oxido-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO8/c1-23(25)8-7-11-9-14-20(30-10-29-14)21(28-4)15(11)17(23)18-12-5-6-13(26-2)19(27-3)16(12)22(24)31-18/h5-6,9,17-18H,7-8,10H2,1-4H3/t17-,18?,23?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFGDOEGDRDVXPX-VVESCEMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC2=CC3=C(C(=C2[C@H]1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50969496 | |

| Record name | 6,7-Dimethoxy-3-(4-methoxy-6-methyl-6-oxo-5,6,7,8-tetrahydro-2H-6lambda~5~-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50969496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54383-36-7 | |

| Record name | 1(3H)-Isobenzofuranone, 6,7-dimethoxy-3-(5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo(4,5-g)isoquinolin-5-yl)-, N-oxide, (S-(R*,S*))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054383367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dimethoxy-3-(4-methoxy-6-methyl-6-oxo-5,6,7,8-tetrahydro-2H-6lambda~5~-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50969496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.